
Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a 2-chloro-1,1,2,2-tetrafluoroethoxy group and a difluoroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate typically involves the reaction of phenol with 2-chloro-1,1,2,2-tetrafluoroethanol in the presence of a base, followed by esterification with difluoroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloro-1,1,2,2-tetrafluoroethoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form phenolic derivatives.
Reduction Reactions: The difluoroacetate moiety can be reduced to form difluoroethanol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of difluoroethanol derivatives.
Applications De Recherche Scientifique
Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, while the difluoroacetate moiety can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate can be compared with other fluorinated compounds, such as:
2-Chloro-2,2-difluoroacetophenone: Similar in structure but lacks the tetrafluoroethoxy group, leading to different reactivity and applications.
Phenyl trifluoroacetate: Contains a trifluoroacetate moiety instead of difluoroacetate, resulting in different chemical properties and uses.
2,2,2-Trifluoroethyl phenyl ether: Similar ether linkage but with trifluoroethyl instead of tetrafluoroethoxy, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of fluorinated groups and phenyl ring, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
83865-19-4 |
|---|---|
Formule moléculaire |
C10H5ClF6O3 |
Poids moléculaire |
322.59 g/mol |
Nom IUPAC |
phenyl 2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H5ClF6O3/c11-9(14,15)10(16,17)20-8(12,13)7(18)19-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
BFHKZYFCNHIBBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C(OC(C(F)(F)Cl)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


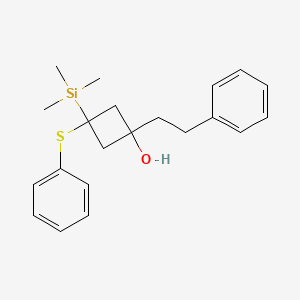
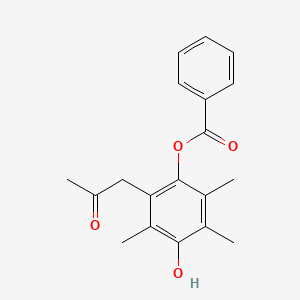
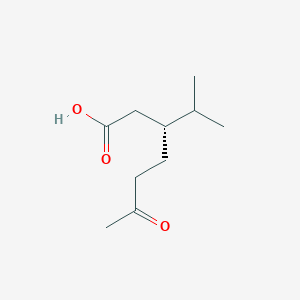




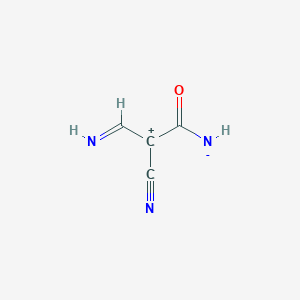
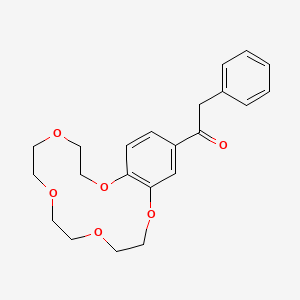
![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
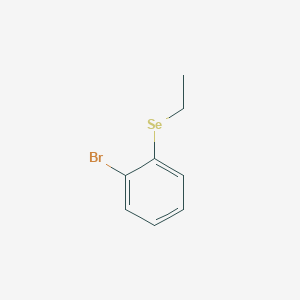
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)
